molecular formula C16H14N6O2 B8336360 N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine

Cat. No.: B8336360
M. Wt: 322.32 g/mol
InChI Key: PDKJKUVHTCLUJP-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a nitro group, and a phenylpyrimidine moiety

Preparation Methods

The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine involves multiple steps, starting with the preparation of the pyrazole ring. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a substitution reaction using cyclopropyl bromide in the presence of a base.

    Nitro Group Introduction: The nitro group is added through nitration of the phenylpyrimidine moiety using a mixture of concentrated nitric and sulfuric acids.

    Final Coupling: The final step involves coupling the pyrazole derivative with the nitrophenylpyrimidine under basic conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like amines or thiols under basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenyl-pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound shares the pyrazole ring and cyclopropyl group but lacks the nitro and phenylpyrimidine moieties.

    N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(1-oxoisoquinolin-2-yl)propanamide: This compound has a similar pyrazole ring and cyclopropyl group but differs in the presence of an isoquinoline moiety instead of the phenylpyrimidine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenylpyrimidin-4-amine

InChI

InChI=1S/C16H14N6O2/c23-22(24)13-9-17-15(11-4-2-1-3-5-11)19-16(13)18-14-8-12(20-21-14)10-6-7-10/h1-5,8-10H,6-7H2,(H2,17,18,19,20,21)

InChI Key

PDKJKUVHTCLUJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-5-nitro-2-phenylpyrimidine (800 mg, 3.40 mmol, 1.0 eq) in CHCl3 (20 mL) was added 5-cyclopropyl-1H-pyrazol-3-amine (832 mg, 6.80 mmol, 2.0 eq). The reaction mixture was stirred for 6 hours at 23° C. The precipitate was filtered and recrystallized to give the desired product N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenylpyrimidin-4-amine (Compound 6) (500 mg, 45.7%). LC-MS (m/z): 323.0 [M+H]+. 1H-NMR (300 MHz, DMSO-d6): δ 0.73-0.78 (m, 2H), 0.96-1.01 (m, 2H), 1.96-2.01 (m, 1H), 6.53 (s, 1H), 7.55-7.63 (m, 3H), 8.35-8.38 (m, 2H), 9.33 (s, 1H), 10.26 (s, 1H), 12.50 (s, 1H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step Two

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